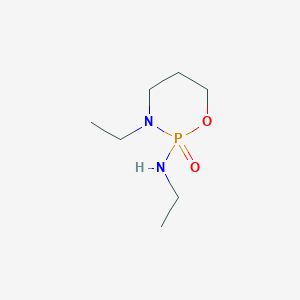
2,2',3,3',5,5',6,6'-Octafluoro-4,4'-bis(pentafluoroethyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(pentafluoroethyl)-1,1’-biphenyl is a highly fluorinated biphenyl derivative. This compound is characterized by its extensive fluorination, which imparts unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(pentafluoroethyl)-1,1’-biphenyl typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of biphenyl using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as electrochemical fluorination or the use of fluorinating agents like cobalt trifluoride. These methods allow for the production of larger quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(pentafluoroethyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, this compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. Reactions are typically carried out in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride may be employed, although the reaction conditions need to be carefully controlled to prevent over-reduction.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of one or more fluorine atoms with the nucleophile, while oxidation or reduction can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(pentafluoroethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated aromatic systems.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(pentafluoroethyl)-1,1’-biphenyl exerts its effects is primarily related to its high fluorine content. The extensive fluorination affects the compound’s electronic properties, making it highly stable and resistant to chemical attack. This stability is a key factor in its interactions with other molecules and its performance in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(trifluoromethyl)-1,1’-biphenyl
- 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(3-methoxyphenoxy)biphenyl
Uniqueness
Compared to similar compounds, 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(pentafluoroethyl)-1,1’-biphenyl is unique due to its specific substitution pattern and the presence of pentafluoroethyl groups. These structural features contribute to its distinct chemical properties and reactivity, making it valuable for specialized applications.
Propiedades
Número CAS |
54755-50-9 |
|---|---|
Fórmula molecular |
C16F18 |
Peso molecular |
534.14 g/mol |
Nombre IUPAC |
1,2,4,5-tetrafluoro-3-(1,1,2,2,2-pentafluoroethyl)-6-[2,3,5,6-tetrafluoro-4-(1,1,2,2,2-pentafluoroethyl)phenyl]benzene |
InChI |
InChI=1S/C16F18/c17-5-1(6(18)10(22)3(9(5)21)13(25,26)15(29,30)31)2-7(19)11(23)4(12(24)8(2)20)14(27,28)16(32,33)34 |
Clave InChI |
LRINXHNAPUTEAC-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)C(C(F)(F)F)(F)F)F)F)C2=C(C(=C(C(=C2F)F)C(C(F)(F)F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


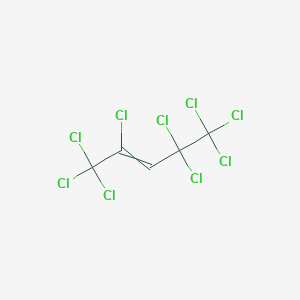
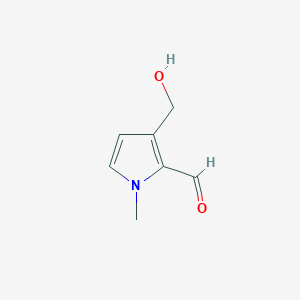
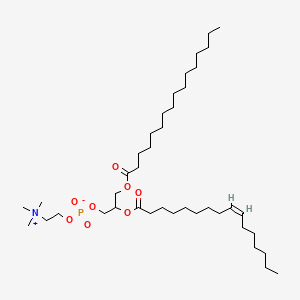
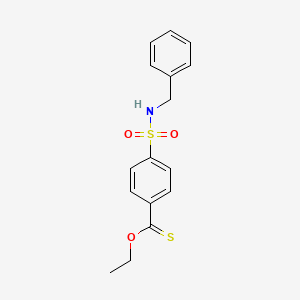
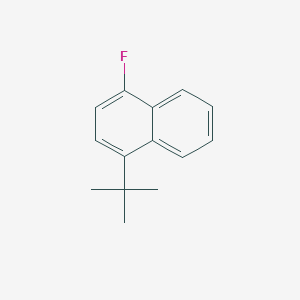
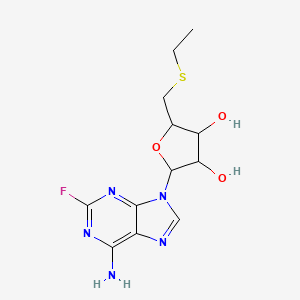
![4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14643477.png)
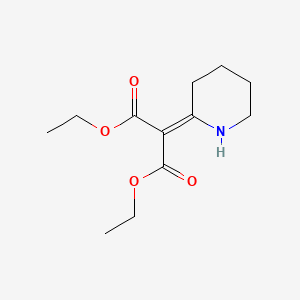
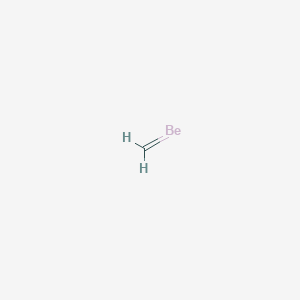
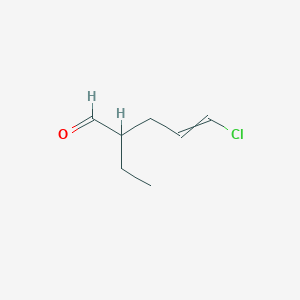
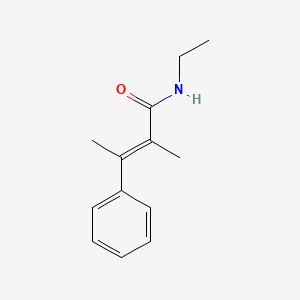
![2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14643517.png)

